molecular formula C22H19F3N2OS B2564042 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 898433-45-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2564042
CAS No.: 898433-45-9
M. Wt: 416.46
InChI Key: USADDEPCLZWQGL-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is synthesized using a specific method that involves several steps.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of complex indole derivatives, including compounds structurally related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, has been explored for various biological activities. For instance, indole and thiophene moieties are central to the development of anticonvulsant agents. A study detailed the creation of indole-thiazolidinone derivatives under eco-friendly conditions, which showed significant CNS depressant and anticonvulsant activities in mouse models (Nikalje, Ansari, Bari, & Ugale, 2015).

Crystal Structure Analysis

The detailed analysis of compounds similar to this compound, focusing on their crystal structures, provides insights into their potential interactions and stability. For example, the crystal structure of a related compound revealed specific hydrogen bond interactions that could stabilize the molecule, suggesting its potential for further chemical modifications (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Anticancer and Antimicrobial Activities

Compounds with the indole and thiophene structures have been synthesized and evaluated for their anticancer and antimicrobial properties. Such research endeavors aim to identify novel therapeutic agents against various cancer cell lines and microbial pathogens. For instance, novel indole derivatives have shown promising antiinflammatory activity, lower ulcerogenic liability compared to traditional drugs, and potential anticancer activity (Verma, Tripathi, Saxena, & Shanker, 1994).

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic agents .

    Mode of action

    The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds interact with their targets to modulate their activity .

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the specific indole derivative.

    Result of action

    Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific molecular and cellular effects would depend on the specific indole derivative and its targets.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2OS/c23-22(24,25)17-7-3-6-16(13-17)21(28)26-14-19(20-9-4-12-29-20)27-11-10-15-5-1-2-8-18(15)27/h1-9,12-13,19H,10-11,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USADDEPCLZWQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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